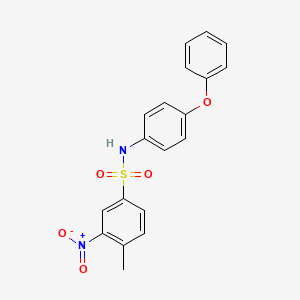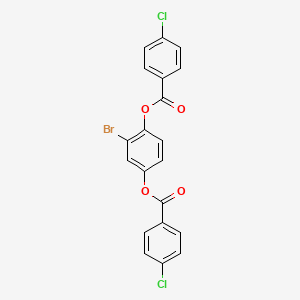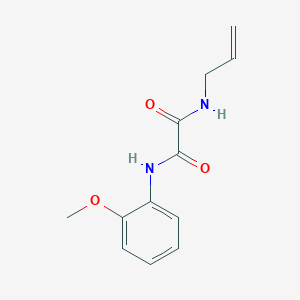
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that work by blocking the activity of specific enzymes involved in the immune system.
Mechanism of Action
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide works by inhibiting the activity of JAK enzymes, specifically JAK1 and JAK3. These enzymes are involved in the signaling pathways of cytokines, which are proteins that regulate the immune response. By blocking the activity of JAK enzymes, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can reduce the production of cytokines and prevent inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune and inflammatory diseases. In clinical trials, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it a useful tool for studying the immune response and cytokine signaling pathways. The compound has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and therapeutic potential.
However, there are also limitations to using N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments. The compound is expensive and difficult to synthesize, making it less accessible to researchers. In addition, the compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is to explore the potential of the compound in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of research is to investigate the off-target effects of the compound and develop more selective JAK inhibitors. Finally, researchers can study the long-term safety and efficacy of N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in clinical trials to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 4-bromo-1-cyclopropylbenzene with piperidine-2,6-dione in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the compound.
Scientific Research Applications
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which are involved in the immune response. By blocking these enzymes, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can reduce inflammation and prevent tissue damage.
properties
IUPAC Name |
N-cyclopropyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-3-1-2-10-16(14)12-6-8-13(9-7-12)20(18,19)15-11-4-5-11/h6-9,11,15H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQUHFKBRKPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-benzyl-4-piperidinecarboxylate](/img/structure/B5177259.png)
![4-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5177261.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5177267.png)
![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5177270.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5177285.png)
![6-(4-bromo-5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5177292.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5177296.png)


![[2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5177308.png)